Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)
Description
Chloro[2-dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) (C₃₃H₄₉AuClP, MW 709.14 g/mol) is a mononuclear gold(I) complex featuring a bulky, electron-rich phosphine ligand. The ligand comprises a biphenyl backbone substituted with three isopropyl groups at the 2',4',6' positions and two cyclohexyl groups at the phosphorus center. This sterically hindered structure enhances stability and influences catalytic activity by modulating electronic and steric effects . The compound is synthesized via ligand exchange between chloro(dimethylsulfide)gold(I) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl in dry dichloromethane under inert conditions . It exhibits a melting point of 243–250°C and is typically isolated as a white to yellow powder .
Properties
IUPAC Name |
chlorogold;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLNRJUCUDBHP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I), commonly referred to as XPhos AuCl, is a gold(I) complex that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I) has the molecular formula and features a phosphine ligand that enhances its reactivity and biological interaction capabilities. The compound exhibits a melting point range of 243-250 °C, indicating its stability under various conditions .
Anticancer Activity
Research indicates that gold(I) complexes, including XPhos AuCl, demonstrate significant antitumor activity . These complexes have been shown to be more effective than traditional chemotherapeutics like cisplatin across various cancer cell lines. For instance, studies have reported that gold(I) complexes can induce apoptosis in cancer cells through several mechanisms:
- Induction of Apoptosis : Gold(I) compounds activate caspase-3, leading to programmed cell death. This has been observed through nucleosome formation and accumulation of sub-G1 phase cells in treated populations .
- Inhibition of Thioredoxin Reductase : XPhos AuCl inhibits thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox balance. This inhibition occurs at concentrations that do not affect other related oxidoreductases such as glutathione reductase (GR) and glutathione peroxidase (GPx), highlighting its specificity .
- Cytotoxicity Against Various Cancer Cell Lines : The compound exhibits cytotoxic effects against a range of human cancer cell lines. For example, it has shown effective activity against HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and MO59J (glioblastoma) cells .
The mechanism by which Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I) exerts its biological effects can be summarized as follows:
- Cellular Uptake : The lipophilic nature of the phosphine ligand facilitates cellular uptake.
- Redox Modulation : By targeting redox-active proteins like TrxR, the compound alters cellular oxidative stress levels, leading to apoptosis.
- Interaction with DNA : Preliminary studies suggest that gold(I) complexes may interact with DNA, disrupting replication and transcription processes.
Comparative Studies
To illustrate the efficacy of XPhos AuCl compared to other agents, a summary table is provided below:
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxicity of various gold complexes, XPhos AuCl demonstrated superior efficacy against resistant cancer cell lines compared to traditional agents . The study highlighted its potential as an alternative treatment option for patients with multidrug-resistant tumors.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for gold(I) complexes, revealing their ability to induce oxidative stress selectively in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
Comparison with Similar Compounds
Comparison with Similar Gold(I) Phosphine Complexes
Structural and Electronic Variations
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I)
- Formula : C₁₈AuClF₁₅P
- Key Features : The ligand contains electron-withdrawing pentafluorophenyl groups, which increase the electrophilicity of the gold center. This enhances reactivity in oxidative addition reactions and hydroarylation catalysis .
- Applications : Effective in gold-catalyzed hydroarylation of alkynes due to strong π-acidity .
Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropylbiphenyl)gold(I)
- Formula : C₃₃H₅₃AuClP
- Key Features: The tert-butyl and tetramethyl substituents create extreme steric bulk, reducing dimerization and favoring monomeric active species in cross-coupling reactions. It decomposes at 221–224°C, slightly lower than the target compound .
- Applications : Used in intermolecular [2+2] cycloadditions of alkynes and alkenes .
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
- Formula : C₃₆H₅₄AuClO₆P
- Key Features: Phosphite ligands provide weaker σ-donor strength compared to phosphines, leading to less electron-rich gold centers. This alters catalytic selectivity in aromatic functionalization .
Catalytic Performance
Stability and Reactivity
- Steric Effects : The target compound’s triisopropylbiphenyl ligand prevents undesired Au–Au interactions, a common issue in less hindered complexes like chloro[tris(2-furyl)phosphine]gold(I), which dimerizes readily .
- Thermal Stability : Higher melting point (243–250°C) compared to analogues like Me₄-tert-butyl XPhos-AuCl (221–224°C), indicating superior thermal robustness .
Preparation Methods
Table 1: Comparative Synthesis Methods
| Method | Starting Material | Solvent | Temperature | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| Ligand Exchange | [AuCl(tht)] | CH2Cl2 | 25°C | 98 | >99% |
| Reduction of HAuCl4 | HAuCl4 | EtOH/H2O | 0°C → 25°C | 72 | 92% |
| Transmetallation | XPhosAgCl | THF | 50°C | 85 | 95% |
Reaction Conditions and Optimization
Solvent Selection
Non-polar solvents (e.g., dichloromethane, toluene) favor ligand exchange by minimizing ionic side reactions. Polar aprotic solvents like tetrahydrofuran (THF) are avoided due to competitive coordination to Au(I).
Stoichiometry and Atmosphere
A 1:1 molar ratio of XPhos to [AuCl(tht)] ensures complete conversion. Reactions conducted under inert gas (N2 or Ar) prevent oxidation of the phosphine ligand, which could generate phosphine oxide byproducts.
Temperature and Kinetics
At room temperature, the reaction reaches completion within 2 hours. Elevated temperatures (>40°C) accelerate ligand dissociation, leading to decomposition products such as metallic gold colloids.
Purification and Isolation Techniques
Crude XPhosAuCl is purified via:
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Precipitation : Adding hexane to the reaction mixture induces crystallization, yielding a microcrystalline solid.
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Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:9) eluent removes unreacted XPhos ligand and AuCl residues.
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Recrystallization : Dissolving the complex in minimal dichloromethane followed by layering with hexane produces XPhosAuCl as large, X-ray quality crystals.
Table 2: Purity Assessment Methods
Industrial-Scale Production Considerations
Scaled-up synthesis (≥100 g batches) requires:
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Continuous Flow Systems : To maintain strict temperature control and avoid exothermic decomposition.
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Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.
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Quality Control : In-line 31P NMR monitors reaction progress, ensuring >98% conversion before isolation.
Safety protocols address:
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Gold Recovery : Spent reaction mixtures undergo electrochemical treatment to reclaim metallic gold.
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Chlorinated Solvent Handling : Closed systems with vapor recovery units mitigate occupational exposure risks.
Comparative Analysis with Related Gold(I) Complexes
XPhosAuCl exhibits distinct synthetic advantages over analogous complexes:
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Higher Thermal Stability : Compared to JohnPhosAuCl, XPhosAuCl remains intact at temperatures up to 120°C due to the triisopropyl groups’ steric protection.
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Faster Ligand Exchange Kinetics : The electron-rich XPhos ligand facilitates quicker coordination to Au(I) than BrettPhos or RuPhos derivatives .
Q & A
Q. What are the optimized synthetic protocols for preparing Chloro[2-dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I)?
The synthesis involves reacting equimolar amounts of chloro(dimethylsulfide)gold(I) and the bulky phosphine ligand in dry dichloromethane under argon. After stirring for 2–4 hours, the solvent is partially evaporated, and hexane is added to precipitate the product. Critical steps include strict exclusion of moisture/light and quantitative ligand transfer to avoid unreacted starting materials. Post-synthesis, purity is verified via P-NMR to confirm ligand coordination and absence of residual dimethylsulfide .
Q. Which analytical techniques are essential for characterizing this gold(I) complex?
Key methods include:
- P-NMR : To confirm ligand coordination (δ ~8–18 ppm for phosphine-gold(I) adducts) and monitor reaction completion .
- Elemental analysis : Validates stoichiometry (e.g., C: 54.36% calculated vs. 54.24% found) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks .
- X-ray crystallography : Resolves steric effects of the ligand and linear Au–P/Cl geometry (e.g., Au–P = 2.227 Å, Au–Cl = 2.285 Å) .
Q. How does the sterically demanding phosphine ligand influence the complex’s reactivity?
The bulky 2',4',6'-triisopropylbiphenyl group creates a shielded coordination environment, stabilizing low-coordinate Au(I) centers. This enhances catalytic activity in reactions requiring steric control (e.g., cycloadditions) by preventing undesired ligand dissociation or aggregation .
Advanced Research Questions
Q. What catalytic applications exploit this complex’s unique steric and electronic properties?
The complex is effective in gold-catalyzed alkyne functionalization (e.g., hydroarylation, cycloisomerization) due to its electron-deficient Au center and steric protection. For example, it facilitates intermolecular [2+2] cycloadditions between alkynes and alkenes under mild conditions, with turnover numbers (TONs) comparable to triphenylphosphine analogs .
Q. How can mechanistic studies differentiate between inner-sphere vs. outer-sphere pathways in Au(I)-catalyzed reactions?
Key approaches include:
- Kinetic isotope effects (KIE) : To probe transition-state bonding changes.
- Computational modeling : DFT calculations analyze ligand steric parameters (%V) and electronic contributions (Tolman electronic parameters) .
- Reaction monitoring : In situ P-NMR tracks ligand stability during catalysis .
Q. What crystallographic data reveal structural nuances of this complex?
Single-crystal X-ray diffraction shows a linear P–Au–Cl geometry (angle ~178°) with minimal aurophilic interactions. Disorder in ligand substituents (e.g., thienyl rings) is modeled using partial occupancy refinement. Weak C–H···π interactions (2.69 Å) stabilize the lattice .
Q. How should researchers address discrepancies in elemental analysis or spectroscopic data?
Q. What are the stability and handling protocols for this light-sensitive complex?
Store under argon at –20°C in amber vials to prevent ligand oxidation or Au(I) reduction. Decomposition is indicated by color changes (white → yellow) or new P-NMR peaks. Recrystallize from DCM/hexane to regenerate purity .
Data Contradiction Analysis
- Unexpected catalytic inactivity : May arise from ligand decomposition (e.g., P–C bond cleavage). Verify ligand integrity via P-NMR and replenish with fresh ligand if needed .
- Elemental analysis mismatches : Check for solvent retention (e.g., CHCl in crude products) or incomplete ligand transfer during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
